molecular formula C11H17N B13981673 (S)-2-methyl-1-(o-tolyl)propan-1-amine

(S)-2-methyl-1-(o-tolyl)propan-1-amine

Cat. No.: B13981673
M. Wt: 163.26 g/mol
InChI Key: KTSORSWDZIRSHJ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-methyl-1-(o-tolyl)propan-1-amine is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its specific stereochemistry, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-methyl-1-(o-tolyl)propan-1-amine typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using chiral reducing agents. Another approach involves the use of chiral amines in a reductive amination process .

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic processes that ensure high yield and enantiomeric purity. These methods may include the use of chiral ligands in metal-catalyzed hydrogenation reactions or enzymatic processes that selectively produce the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

(S)-2-methyl-1-(o-tolyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, secondary amines, tertiary amines, and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

(S)-2-methyl-1-(o-tolyl)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-methyl-1-(o-tolyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act as an agonist or antagonist depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-methyl-1-(o-tolyl)propan-1-amine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

(1S)-2-methyl-1-(2-methylphenyl)propan-1-amine

InChI

InChI=1S/C11H17N/c1-8(2)11(12)10-7-5-4-6-9(10)3/h4-8,11H,12H2,1-3H3/t11-/m0/s1

InChI Key

KTSORSWDZIRSHJ-NSHDSACASA-N

Isomeric SMILES

CC1=CC=CC=C1[C@H](C(C)C)N

Canonical SMILES

CC1=CC=CC=C1C(C(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.